

# synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate from dimethyl acetylenedicarboxylate

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## Compound of Interest

**Compound Name:** methyl 5-hydroxy-1H-pyrazole-3-carboxylate

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## Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

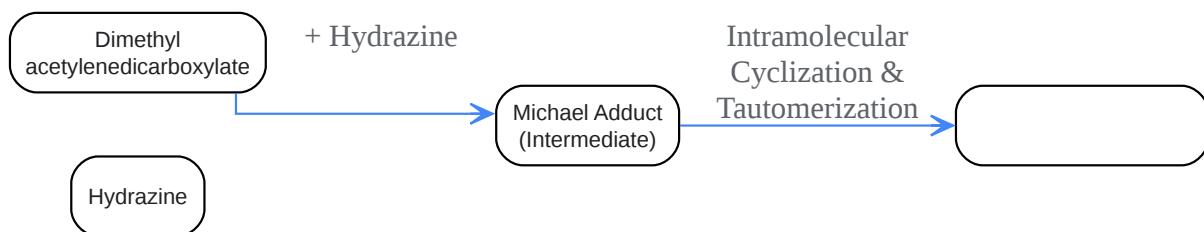
This technical guide provides a comprehensive overview of the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and expected product characterization.

## Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classical and efficient route to this scaffold.[1][2][3]

## Reaction Pathway

The synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** from dimethyl acetylenedicarboxylate and hydrazine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial Michael addition of hydrazine to one of the carbonyl-activated alkyne carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.



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Caption: Reaction pathway for the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**.

## Experimental Protocol

The following protocol is adapted from the synthesis of the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.<sup>[4][5]</sup> Researchers should optimize conditions for the specific reaction with unsubstituted hydrazine.

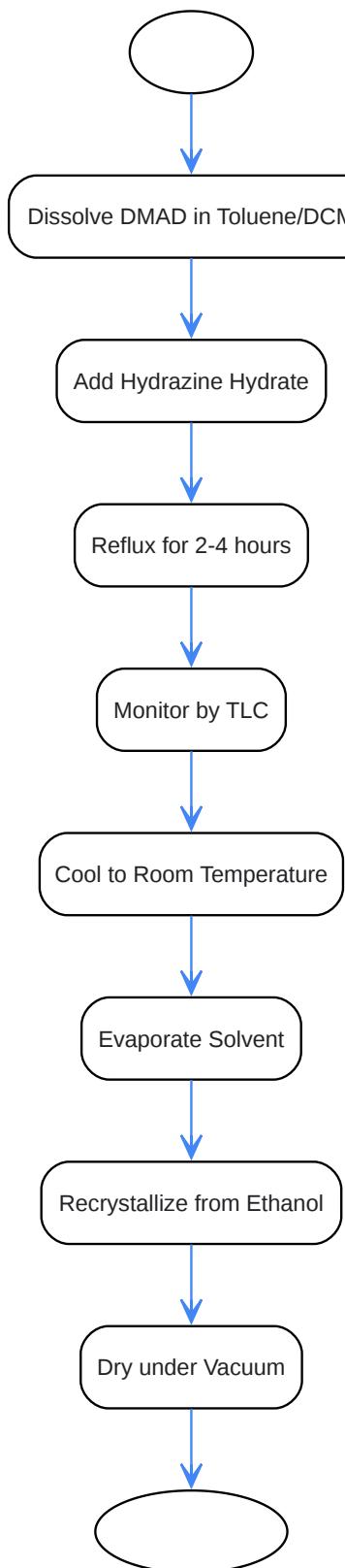
### 3.1. Materials and Reagents

Reagent	Molar Mass ( g/mol )	Quantity (mmol)	Volume/Mass
Dimethyl acetylenedicarboxylate (DMAD)	142.11	10.0	1.42 g
Hydrazine hydrate (~50-60%)	50.06	10.0	~0.6 mL
Methanol	-	-	50 mL
Toluene	-	-	25 mL
Dichloromethane (DCM)	-	-	25 mL
Ethanol (for recrystallization)	-	-	As needed

### 3.2. Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) in a 1:1 mixture of toluene and dichloromethane (50 mL total).
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (~0.6 mL, 10.0 mmol) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the resulting solid residue from hot ethanol to obtain the pure product.
- Drying: Dry the purified crystals under vacuum.

# Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

## Characterization Data

The following table summarizes the expected and reported quantitative data for the target compound and its close analogs.

Property	Methyl 5-hydroxy- 1H-pyrazole-3- carboxylate (Expected)	Methyl 5-hydroxy- 1-phenyl-1H- pyrazole-3- carboxylate[4][5]	Methyl 5-hydroxy- 1-methyl-1H- pyrazole-3- carboxylate
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molar Mass ( g/mol )	142.11	218.20	156.14
Appearance	White to off-white solid	White solid	Solid
Melting Point (°C)	Not reported; likely in the range of 190-210	188	195-200[6]
Yield (%)	Not reported; expected to be moderate to high	Not explicitly stated, but described as "highly efficient"[4]	-
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm)	Estimated: ~12.0-13.0 (br s, 1H, OH), ~11.0- 12.0 (br s, 1H, NH), ~5.8-6.0 (s, 1H, pyrazole-H), ~3.7-3.8 (s, 3H, OCH <sub>3</sub> )	12.16 (s, 1H, OH), 7.34-7.74 (m, 5H, Ar- H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH <sub>3</sub> )	-
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	Estimated: ~160-165 (C=O), ~155-160 (C- 5), ~135-140 (C-3), ~90-95 (C-4), ~50-55 (OCH <sub>3</sub> )	Not reported	-
FTIR (cm <sup>-1</sup> )	Estimated: ~3200- 3400 (O-H, N-H), ~1720-1740 (C=O ester)	3204 (O-H), 1728 (C=O ester), 1249 (C- O)[4]	-

Note: Spectroscopic data for the target compound are estimates based on the data for the phenyl-substituted analog and general knowledge of pyrazole chemistry. Actual values may vary.

## Conclusion

This technical guide provides a framework for the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** from dimethyl acetylenedicarboxylate and hydrazine. The provided experimental protocol, adapted from a reliable source, offers a solid starting point for laboratory synthesis. The characterization data, while partially estimated, serves as a useful reference for product identification. This synthesis route is expected to be an efficient method for obtaining a key intermediate for further elaboration in drug discovery and development programs.

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